

# Physical and chemical properties of 2-Aminothiophene-3-carbonitrile

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## Compound of Interest

Compound Name: 2-Aminothiophene-3-carbonitrile

Cat. No.: B183302

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An In-depth Technical Guide to **2-Aminothiophene-3-carbonitrile**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2-Aminothiophene-3-carbonitrile**. This versatile heterocyclic compound serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.

## Core Physical and Chemical Properties

**2-Aminothiophene-3-carbonitrile** is an organic compound featuring a thiophene ring substituted with both an amino and a cyano group.<sup>[1]</sup> This unique combination of functional groups dictates its chemical reactivity and biological profile.<sup>[1]</sup>

## Physical Properties

The key physical characteristics of **2-Aminothiophene-3-carbonitrile** are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> S <sup>[1][2][3]</sup>
Molecular Weight	124.16 g/mol <sup>[1]</sup>
Appearance	Solid
Melting Point	104-108 °C <sup>[3]</sup>
Boiling Point	318 °C <sup>[3]</sup>
Density	1.33 g/cm <sup>3</sup> <sup>[3]</sup>
Flash Point	146 °C <sup>[3]</sup>
Vapor Pressure	0.000384 mmHg at 25°C <sup>[3]</sup>
Solubility	Soluble in Methanol

## Chemical Identifiers

Accurate identification of chemical compounds is critical in research and development. The following table lists the standard chemical identifiers for **2-Aminothiophene-3-carbonitrile**.

Identifier	Value
IUPAC Name	2-aminothiophene-3-carbonitrile <sup>[1][2]</sup>
CAS Number	4651-82-5 <sup>[1][2]</sup>
InChI	1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 <sup>[1][2]</sup>
InChIKey	XVGHZFWFGXDIOU-UHFFFAOYSA-N <sup>[1][2]</sup>
SMILES	Nc1sccc1C#N or C1=CSC(=C1C#N)N <sup>[1][2]</sup>

## Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **2-Aminothiophene-3-carbonitrile**.

Technique	Data Highlights
<sup>1</sup> H NMR	A spectrum is available, typically run in DMSO-d6.[4] For a substituted derivative, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, signals appear at $\delta$ = 4.85 ppm (amino group protons) and $\delta$ = 6.27 ppm (proton at position 5 of the thiophene ring).[5]
<sup>13</sup> C NMR	Spectra have been determined for derivatives. [6]
IR (KBr)	For a derivative, characteristic peaks are observed at 3440, 3335, 3243 $\text{cm}^{-1}$ ( $\text{NH}_2$ stretching), and 2164 $\text{cm}^{-1}$ ( $\text{C}\equiv\text{N}$ stretching).[6]
Mass Spectrometry	The exact mass is 124.009519 g/mol .[4]

## Reactivity and Synthesis

The presence of reactive amino and cyano groups allows for a wide range of chemical transformations, making **2-aminothiophene-3-carbonitrile** a valuable precursor for more complex molecules.[1]

## Key Chemical Reactions:

- **Gewald Reaction:** This is the most prominent method for synthesizing 2-aminothiophenes. It is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[7][8]
- **Mannich Reaction:** The compound can undergo Mannich-type reactions to introduce aminomethyl groups, leading to the formation of more complex derivatives.[1][9]
- **Cyclization Reactions:** The amino and cyano groups can participate in cyclization processes to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[1][10]

## Experimental Protocols

# Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.<sup>[8]</sup>

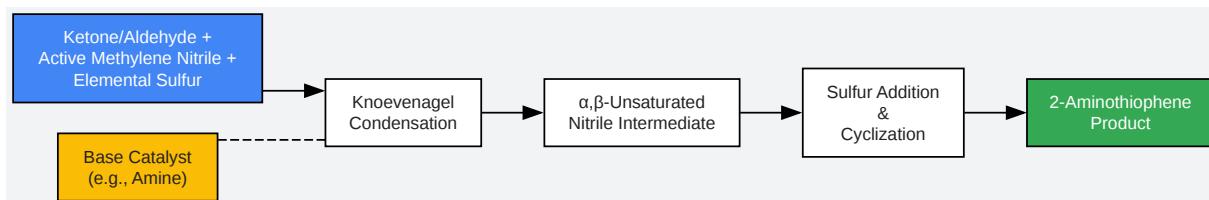
**General Conventional Protocol:** This protocol is adapted from traditional methods for synthesizing 2-aminothiophene derivatives.

- **Knoevenagel Condensation:** A ketone (1 eq.), malononitrile (1 eq.), and a base (e.g., ammonium acetate) are heated (e.g., at 60°C) for several hours.<sup>[5]</sup>
- **Work-up:** After cooling, the reaction mixture is diluted with a solvent like dichloromethane, washed with water, dried over a drying agent (e.g., magnesium sulfate), and the solvent is evaporated.<sup>[5]</sup>
- **Thiophene Ring Formation:** The resulting intermediate, elemental sulfur (1.2 eq.), and a base (e.g., sodium bicarbonate solution) are suspended in a solvent like tetrahydrofuran.<sup>[5]</sup>
- **Reaction:** The mixture is stirred and heated (e.g., at 35°C) for approximately 1 hour.<sup>[5]</sup>
- **Isolation:** The product is isolated by extraction and purified by crystallization.<sup>[5]</sup>

**Solvent-Free Ball-Milling Protocol:** This method offers a green and efficient alternative to conventional synthesis.<sup>[6]</sup>

- **Reactant Preparation:** A mixture of a ketone (e.g., ethyl acetoacetate, 0.02 mol), an active methylene nitrile (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) is prepared.<sup>[6]</sup>
- **Milling:** The mixture is placed in a stainless steel vial of a planetary ball mill. The ratio of the ball weight to the reagent weight is typically set to 5.<sup>[6]</sup>
- **Reaction Conditions:** The vials are milled at a high rotation speed (e.g., 750 rpm) for a short duration (e.g., 30 minutes) under solvent- and catalyst-free conditions.<sup>[6]</sup>

- Purification: The crude product is obtained directly from the vial and purified by recrystallization from a suitable solvent, such as ethyl acetate.[6]



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#### Gewald Reaction Workflow

## Applications in Drug Development and Research

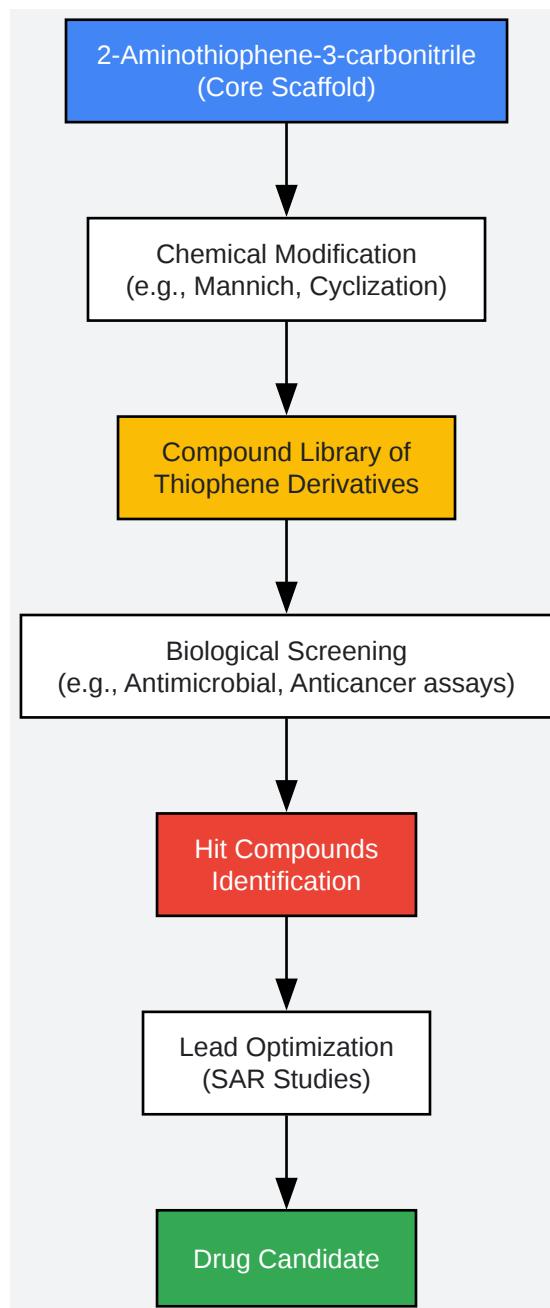
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[9][11]

### Biological Activities:

Derivatives of **2-Aminothiophene-3-carbonitrile** have demonstrated a broad range of pharmacological properties, including:

- Antimicrobial Activity: The compound and its derivatives exhibit both antibacterial and antifungal properties.[1][11]
- Anticancer Activity: In vitro studies have shown that it possesses antitumor activity against certain cancer cell lines.[1]
- Adenosine Receptor Modulation: Related compounds have been identified as allosteric enhancers of the adenosine A1 receptor, suggesting potential applications in treating cardiovascular and other conditions.[1]
- Other Activities: The 2-aminothiophene motif is found in molecules with anti-inflammatory, analgesic, antitubercular, and antiviral properties.[9][11]

The structural versatility of **2-Aminothiophene-3-carbonitrile** makes it an excellent starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.



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Drug Discovery Logic Flow

## Safety Information

**2-Aminothiophene-3-carbonitrile** is associated with several hazard statements. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2][3] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[3]

## Conclusion

**2-Aminothiophene-3-carbonitrile** is a cornerstone heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for researchers and scientists. The continued exploration of its derivatives is expected to lead to the discovery of new therapeutic agents and advanced materials.

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